molecular formula C12H13NO3 B12943821 5-Hydroxy-1H-indol-6-yl butyrate

5-Hydroxy-1H-indol-6-yl butyrate

Katalognummer: B12943821
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: USLWPCHHEYHVLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1H-indol-6-yl butyrate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide-ranging biological activities and are prevalent in various alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Hydroxy-1H-indol-6-yl butyrate, often involves the construction of the indole ring system through various methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of transition-metal catalysis for the annelation of the five-membered ring to an existing benzene ring .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized catalytic methods. For example, the Buchwald-Hartwig amination is an effective method for the arylation of benzophenone hydrazone, which can then undergo further reactions to form the desired indole derivative .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1H-indol-6-yl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1H-indol-6-yl butyrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1H-indol-6-yl butyrate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-1H-indol-6-yl butyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and butyrate ester make it different from other indole derivatives, potentially offering unique therapeutic benefits .

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

(5-hydroxy-1H-indol-6-yl) butanoate

InChI

InChI=1S/C12H13NO3/c1-2-3-12(15)16-11-7-9-8(4-5-13-9)6-10(11)14/h4-7,13-14H,2-3H2,1H3

InChI-Schlüssel

USLWPCHHEYHVLE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1=C(C=C2C=CNC2=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.